molecular formula C12H15BrOZn B14879749 4-[(cis-2-Pentenyloxy)methyl]phenylZinc bromide

4-[(cis-2-Pentenyloxy)methyl]phenylZinc bromide

Cat. No.: B14879749
M. Wt: 320.5 g/mol
InChI Key: KSICOVJQKMBUDV-NAMRTZQUSA-M
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-[(cis-2-pentenyloxy)methyl]phenylzinc bromide, 0.25 M in tetrahydrofuran (THF), is an organozinc reagent widely used in organic synthesis. This compound is particularly valuable in cross-coupling reactions, such as the Suzuki-Miyaura coupling, due to its ability to form carbon-carbon bonds efficiently.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(cis-2-pentenyloxy)methyl]phenylzinc bromide typically involves the reaction of 4-[(cis-2-pentenyloxy)methyl]bromobenzene with zinc in the presence of a suitable solvent like THF. The reaction is carried out under an inert atmosphere to prevent oxidation and moisture interference. The general reaction scheme is as follows:

4-[(cis-2-pentenyloxy)methyl]bromobenzene+Zn4-[(cis-2-pentenyloxy)methyl]phenylzinc bromide\text{4-[(cis-2-pentenyloxy)methyl]bromobenzene} + \text{Zn} \rightarrow \text{this compound} 4-[(cis-2-pentenyloxy)methyl]bromobenzene+Zn→4-[(cis-2-pentenyloxy)methyl]phenylzinc bromide

Industrial Production Methods

On an industrial scale, the production of this compound involves similar synthetic routes but with optimized reaction conditions to ensure high yield and purity. Large-scale reactors and continuous flow systems are often employed to maintain consistent reaction conditions and improve efficiency.

Chemical Reactions Analysis

Types of Reactions

4-[(cis-2-pentenyloxy)methyl]phenylzinc bromide undergoes various types of reactions, including:

    Substitution Reactions: It can participate in nucleophilic substitution reactions where the zinc moiety is replaced by other nucleophiles.

    Cross-Coupling Reactions: It is prominently used in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.

Common Reagents and Conditions

    Palladium Catalysts: Palladium-based catalysts are commonly used in cross-coupling reactions involving this compound.

    Bases: Bases such as potassium carbonate or sodium hydroxide are often employed to facilitate the reaction.

    Solvents: THF is the preferred solvent due to its ability to stabilize the organozinc reagent.

Major Products

The major products formed from reactions involving this compound are typically biaryl compounds, which are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and organic materials.

Scientific Research Applications

Chemistry

In chemistry, 4-[(cis-2-pentenyloxy)methyl]phenylzinc bromide is used extensively in the synthesis of complex organic molecules. Its ability to form carbon-carbon bonds makes it a crucial reagent in the construction of various molecular architectures.

Biology and Medicine

While its direct applications in biology and medicine are limited, the compounds synthesized using this reagent often have significant biological and medicinal properties. For example, biaryl compounds synthesized through Suzuki-Miyaura coupling are key intermediates in the development of drugs and bioactive molecules.

Industry

In the industrial sector, this compound is used in the large-scale synthesis of organic materials, including polymers and advanced materials. Its role in the production of high-value chemicals and materials underscores its industrial importance.

Mechanism of Action

The mechanism by which 4-[(cis-2-pentenyloxy)methyl]phenylzinc bromide exerts its effects involves the formation of a reactive organozinc intermediate. This intermediate can undergo transmetalation with palladium catalysts, leading to the formation of a palladium-carbon bond. The subsequent steps involve reductive elimination, resulting in the formation of the desired carbon-carbon bond.

Comparison with Similar Compounds

Similar Compounds

    Phenylzinc Bromide: Similar in structure but lacks the cis-2-pentenyloxy group.

    4-[(4-Morpholino)methyl]phenylzinc Iodide: Contains a morpholino group instead of the cis-2-pentenyloxy group.

    2-(Ethoxycarbonyl)phenylzinc Bromide: Contains an ethoxycarbonyl group instead of the cis-2-pentenyloxy group.

Uniqueness

The presence of the cis-2-pentenyloxy group in 4-[(cis-2-pentenyloxy)methyl]phenylzinc bromide imparts unique reactivity and selectivity in cross-coupling reactions. This structural feature allows for the formation of specific molecular architectures that are not easily accessible using other organozinc reagents.

Properties

Molecular Formula

C12H15BrOZn

Molecular Weight

320.5 g/mol

IUPAC Name

bromozinc(1+);[(Z)-pent-2-enoxy]methylbenzene

InChI

InChI=1S/C12H15O.BrH.Zn/c1-2-3-7-10-13-11-12-8-5-4-6-9-12;;/h3,5-9H,2,10-11H2,1H3;1H;/q-1;;+2/p-1/b7-3-;;

InChI Key

KSICOVJQKMBUDV-NAMRTZQUSA-M

Isomeric SMILES

CC/C=C\COCC1=CC=[C-]C=C1.[Zn+]Br

Canonical SMILES

CCC=CCOCC1=CC=[C-]C=C1.[Zn+]Br

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.